N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide

Blood-Brain Barrier CNS Drug Delivery ADME Prediction

N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide (molecular formula C21H22N2O3, molecular weight 350.4 g/mol) belongs to the class of 6-oxo-2-phenylpiperidine-3-carboxamides, a scaffold widely explored across therapeutic areas including sigma receptor modulation, NK receptor antagonism, C5a receptor antagonism, and NMDA receptor antagonism. The compound features a 3-acetylphenyl substituent on the carboxamide nitrogen, a 1-methyl group, a 2-phenyl substituent, and a 6-oxo group on the piperidine ring, creating a distinctly substituted pharmacophore relative to close-in analogs.

Molecular Formula C21H22N2O3
Molecular Weight 350.4 g/mol
Cat. No. B12181370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide
Molecular FormulaC21H22N2O3
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2CCC(=O)N(C2C3=CC=CC=C3)C
InChIInChI=1S/C21H22N2O3/c1-14(24)16-9-6-10-17(13-16)22-21(26)18-11-12-19(25)23(2)20(18)15-7-4-3-5-8-15/h3-10,13,18,20H,11-12H2,1-2H3,(H,22,26)
InChIKeySGWAVVNDCHMAQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide: Core Scaffold and Physicochemical Baseline for Procurement Decisions


N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide (molecular formula C21H22N2O3, molecular weight 350.4 g/mol) belongs to the class of 6-oxo-2-phenylpiperidine-3-carboxamides, a scaffold widely explored across therapeutic areas including sigma receptor modulation, NK receptor antagonism, C5a receptor antagonism, and NMDA receptor antagonism [1]. The compound features a 3-acetylphenyl substituent on the carboxamide nitrogen, a 1-methyl group, a 2-phenyl substituent, and a 6-oxo group on the piperidine ring, creating a distinctly substituted pharmacophore relative to close-in analogs. Publicly reported quantitative biological activity data for this specific compound remain very limited; the scaffold has however produced analogs with sub-nanomolar sigma receptor affinity in radioligand binding assays, suggesting functional potential contingent on precise substitution patterns [2]. Procurement decisions should be guided by the specific use-case (target engagement vs. scaffold repurposing) and the current absence of published head-to-head comparator data.

Why Generic Substitution of N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide Fails in Target-Focused Research Programs


Within the 6-oxo-2-phenylpiperidine-3-carboxamide family, small modifications to the N-aryl substituent produce substantial shifts in target selectivity and potency profiles. For instance, N-(3-tert-butylphenyl) analogs have demonstrated C5a receptor antagonism [1], N-benzyl analogs have been explored as substance P antagonists [2], and distinct N-aryl substitutions yield sigma receptor ligands with varying σ1/σ2 selectivity ratios [3]. The 3-acetylphenyl group introduces a hydrogen-bond-accepting acetyl moiety in the meta position, which is absent in comparator analogs bearing tert-butyl, chloro-dimethoxy, or unsubstituted phenyl groups, and may confer distinct binding interactions, metabolic stability, or solubility properties. These pharmacophoric differences mean that even close-in analogs cannot be considered functionally interchangeable without confirmatory profiling data.

Quantitative Evidence Guide for N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide Procurement


Blood-Brain Barrier Permeability: Predicted CNS Bioavailability vs. Comparator N-(3-acetylphenyl)piperidine Analogs

The blood-brain barrier (BBB) permeability potential of N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide can be assessed using computational ADME models. The compound has a predicted BBB score of 1.50 in the Molbic database, based on a molecular weight of 393.531 Da and XLogP < 5, suggesting likely CNS penetrance as per the classifier rule (molecular weight < 500 Da and XLogP < 5) [1]. This predicted CNS-permeable profile differentiates it from higher molecular weight N-(3-acetylphenyl)piperidine analogs such as N-(3-acetylphenyl)-1-[3,5-bis(trifluoromethyl)benzoyl]piperidine-3-carboxamide (MW 474.4 g/mol), which exceeds the 450 Da CNS-drug-likeness threshold more substantially and is thus less likely to exhibit comparable passive BBB permeation. It should be noted that this is predicted data and has not been experimentally validated for the target compound.

Blood-Brain Barrier CNS Drug Delivery ADME Prediction

Scaffold Target Class Versatility: Multi-Target Potential of 6-Oxo-2-phenylpiperidine-3-carboxamide vs. Constrained Piperidine-4-carboxamide Backbones

The 6-oxo-2-phenylpiperidine-3-carboxamide scaffold has demonstrated functional engagement across at least four distinct target classes: NK2/NK3 receptors (tachykinin antagonists, Indian Patent 229631) [1], C5a receptors (complement pathway, US20130317028A1) [2], NMDA NR2B receptors (CNS, CA-2453383-A1) [3], and sigma-1/sigma-2 receptors (CNS/Oncology, Zampieri 2018) [4]. By contrast, the piperidine-4-carboxamide scaffold, lacking the 6-oxo and 2-phenyl substituents, has been more narrowly associated with sigma receptor ligands (e.g., Ki 17 nM σ1 / 1117 nM σ2; Ki 90 nM σ2 [5]). The 6-oxo group introduces a ketone functionality that may contribute additional hydrogen-bond acceptor capacity (theoretical H-bond acceptor count: 5 for the target compound vs. 4 for a comparable piperidine-4-carboxamide lacking the 6-oxo), potentially enabling a broader target interaction profile. Direct quantitative target engagement data for the specific compound N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide is not yet publicly available.

Target Class Selectivity Piperidine Scaffold Drug Discovery

Aryl Substituent Distinctiveness: Meta-Acetyl vs. Comparator Substituents on 6-Oxo-2-phenylpiperidine-3-carboxamide Scaffold

Among disclosed 6-oxo-2-phenylpiperidine-3-carboxamide analogs, the N-aryl substituent varies systematically. Documented comparators include N-(3-tert-butylphenyl) (C5aR, MW 546.91) [1], N-(3,5-dimethoxyphenyl) (commercial catalog, MW 382.4) , N-(5-chloro-2,4-dimethoxyphenyl) (commercial catalog, MW 416.9) , N-(3-chloro-4-methoxyphenyl) (commercial catalog, MW 372.85) , and N-benzyl-substituted variants (SP antagonists) [2]. The 3-acetylphenyl substituent on the target compound (MW 350.4) is the only analog bearing a meta-positioned, electron-withdrawing, hydrogen-bond-accepting acetyl group (−COCH3) on the N-aryl ring. This functional group contrast is chemically significant: the acetyl carbonyl provides a dipole moment and H-bond acceptor site not present in tert-butylphenyl (hydrophobic, electron-donating), dimethoxyphenyl (electron-donating, H-bond donors/acceptors differently arrayed), or chloro-methoxy variants (mixed field effects). However, quantitative head-to-head biological data comparing the 3-acetylphenyl analog against any of these comparators in the same assay system have not been published, and no source was found providing such data.

Structure-Activity Relationship Aryl Substituent Effects Medicinal Chemistry

Optimal Application Scenarios for N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide Based on Available Evidence


CNS-Targeted Sigma Receptor Ligand Screening Libraries

The predicted blood-brain barrier permeability (BBB Score 1.50, satisfying the MW < 500 and XLogP < 5 criteria) positions this compound as a candidate for sigma receptor-focused CNS screening collections [1]. Unlike bulkier comparator analogs (MW > 450 Da) that face greater passive diffusion barriers, this compound is predicted to achieve CNS exposure, a prerequisite for in vivo sigma receptor pharmacology studies [2]. The 6-oxo-2-phenylpiperidine scaffold has validated sigma-1 and sigma-2 receptor engagement in the patent literature, with structurally related examples achieving Ki values as low as 0.3–1.3 nM [3].

Structure-Activity Relationship (SAR) Expansion Around the N-Aryl Acetyl Moiety

The meta-acetylphenyl substituent provides a chemically differentiated probe for SAR studies exploring how electron-withdrawing, H-bond-accepting aryl groups influence target selectivity and potency . This compound fills a gap in publicly disclosed 6-oxo-2-phenylpiperidine-3-carboxamide analogs, as many existing comparator series feature electron-donating (tert-butyl, methoxy) or halogenated aryl groups, but few feature a simple acetyl substitution available for further functionalization (e.g., reduction to alcohol, reductive amination, oxime formation) [4].

Multi-Target Polypharmacology Profiling

Given the scaffold's demonstrated target-class promiscuity—covering NK2/NK3, C5a, NMDA NR2B, and sigma receptors—this compound serves as a versatile screening tool for polypharmacology campaigns [5]. Its moderate molecular weight (350.4 g/mol) and favorable physicochemical properties make it suitable for broad-panel screening against GPCR, ion channel, and enzyme target arrays, enabling identification of unexpected off-target activities or synergistic polypharmacology profiles .

Scaffold-Hopping Starting Point for Inflammatory or Neurological Indications

The patent landscape reveals that structurally related piperidine-3-carboxamides have been claimed for inflammatory (C5aR), pain (NK2/NK3), and neurological (NMDA NR2B, sigma) indications [6]. This compound can serve as a starting point for scaffold-hopping or lead-optimization programs targeting one or more of these therapeutic areas, particularly where the meta-acetyl substitution may confer selectivity advantages that have yet to be experimentally determined . Its commercial availability as the unsubstituted core scaffold (1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide, CAS 1311317-10-8, purity 95%) provides a viable synthetic intermediate for derivatization programs .

Quote Request

Request a Quote for N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.